Benzyl isocyanate
Overview
Description
Benzyl isocyanate is an organic compound with the formula C₈H₇NO. It is characterized by the presence of an isocyanate group (-N=C=O) attached to a benzyl group. This compound is known for its reactivity and is used in various chemical synthesis processes. It is a colorless to pale yellow liquid with a pungent odor and is primarily used in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals .
Synthetic Routes and Reaction Conditions:
From Benzylamine and Phosgene: this compound can be synthesized by reacting benzylamine with phosgene.
Oxidation of Benzyl Isocyanide: Another method involves the oxidation of benzyl isocyanide using dimethyl sulfoxide (DMSO) as the oxidant, catalyzed by trifluoroacetic anhydride.
Industrial Production Methods:
Phosgenation Process: The industrial production of this compound typically involves the phosgenation of benzylamine.
Types of Reactions:
Nucleophilic Addition: this compound undergoes nucleophilic addition reactions with alcohols, amines, and water.
Formation of Urethanes: When reacted with alcohols, this compound forms urethanes (carbamates).
Formation of Ureas: Primary and secondary amines react with this compound to form substituted ureas.
Common Reagents and Conditions:
Alcohols and Amines: Common reagents include alcohols and amines, which react with this compound under mild conditions to form urethanes and ureas, respectively.
Major Products:
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with primary and secondary amines.
Mechanism of Action
Target of Action
Benzyl isocyanate (BI) primarily targets the electrode/electrolyte interface in lithium-ion batteries . It acts as an electrolyte additive to enhance the intercalation stability between the electrode and the electrolyte . This interaction plays a crucial role in improving the performance and lifespan of lithium-ion batteries .
Mode of Action
This compound interacts with its target by undergoing preferential oxidation on the electrode surface . This oxidation process results in the formation of a stable and uniform protective film . The protective film reduces the interfacial impedance, thereby improving the cycling stability of the cell .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the oxidation process on the electrode surface . This process leads to the formation of a protective film that enhances the stability of the electrode/electrolyte interface . The downstream effect of this pathway is the improvement of the cycling stability of lithium-ion batteries .
Pharmacokinetics
The formation of a protective film on the electrode surface improves the efficiency and longevity of the battery .
Result of Action
The primary molecular effect of this compound’s action is the formation of a stable and uniform protective film on the electrode surface . This film reduces the interfacial impedance, thereby improving the cycling stability of the cell . In a cellular context, this results in enhanced performance and lifespan of lithium-ion batteries .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the concentration of this compound in the electrolyte can affect its efficacy . In an electrolyte containing 3 wt% BI, the capacity retention of the battery was maintained at 79.4% after 200 cycles, which was greater than that of the baseline electrolyte (66.9%) . This suggests that the optimal concentration of this compound can enhance its action and improve the performance of lithium-ion batteries .
Biochemical Analysis
Biochemical Properties
Benzyl isocyanate has been found to interact with various biomolecules. It is known to inhibit the formation of benzo[a]pyrene (BP)-DNA adduct, suggesting its potential chemopreventive properties
Cellular Effects
The effects of this compound on cells are primarily observed in the context of lithium-ion batteries, where it has been used as an electrolyte additive to enhance electrode/electrolyte intercalation stability . It forms a stable and uniform protective film on the electrode surface, reducing interfacial impedance and improving the cycling stability of the cell
Molecular Mechanism
The molecular mechanism of this compound involves its preferential oxidation on the electrode surface to form a stable and uniform protective film . This reduces the interfacial impedance and thus improves the cycling stability of the cell
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown changes in its effects over time. For instance, after 200 cycles, the specific capacity of a cell with the baseline electrolyte significantly decreased, while the cycling stability of the battery improved to various degrees with the addition of different concentrations of this compound .
Scientific Research Applications
Benzyl isocyanate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Phenyl isocyanate: Similar to benzyl isocyanate but with a phenyl group instead of a benzyl group.
Methyl isocyanate: Contains a methyl group instead of a benzyl group.
Ethyl isocyanate: Contains an ethyl group instead of a benzyl group.
Uniqueness:
Reactivity: this compound is unique in its reactivity due to the presence of the benzyl group, which can influence the electronic properties of the isocyanate group.
Applications: Its use as an additive in lithium-ion batteries is a distinctive application that sets it apart from other isocyanates.
Properties
IUPAC Name |
isocyanatomethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c10-7-9-6-8-4-2-1-3-5-8/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNLNVZZTACNJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40863116 | |
Record name | Benzyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40863116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3173-56-6, 25550-57-6 | |
Record name | Benzyl isocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3173-56-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl isocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003173566 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, isocyanatomethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025550576 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyl isocyanate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118415 | |
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Record name | Benzyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40863116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.674 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | BENZYL ISOCYANATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8I2LI357GQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and structure of benzyl isocyanate?
A1: this compound has the molecular formula C8H7NO and a molecular weight of 133.15 g/mol. Its structure consists of a benzene ring attached to a methylene group, which is further bonded to an isocyanate (-N=C=O) functional group.
Q2: How can we characterize this compound spectroscopically?
A2: Fourier transform infrared (FTIR) spectroscopy is commonly used to characterize this compound. The isocyanate group exhibits a strong characteristic peak at around 2270 cm−1, corresponding to the stretching vibration of the -N=C=O bond [, , , ]. 13C-NMR can also be used to confirm successful functionalization with this compound [].
Q3: What is the key reactive site in this compound and how does it react?
A3: The isocyanate group (-N=C=O) is the primary reactive site in this compound. It readily undergoes nucleophilic addition reactions with compounds containing active hydrogen atoms, such as alcohols, amines, and thiols [, , , , , , , , , , ].
Q4: How does the reactivity of this compound compare to other isocyanates?
A4: The reactivity of this compound is influenced by the steric hindrance of the benzyl group. It generally shows moderate reactivity compared to less hindered aliphatic isocyanates but higher reactivity than bulkier aromatic isocyanates [, ].
Q5: Can this compound undergo cyclotrimerization?
A5: Yes, this compound can undergo cyclotrimerization in the presence of certain catalysts, like specific palladium complexes, to form triphenyl isocyanurate [].
Q6: How is this compound used in polymer chemistry?
A6: this compound is a versatile monomer used to incorporate isocyanate functionality into polymers. It can be copolymerized with various acrylic monomers like methyl methacrylate and n-butyl acrylate to create polymers with tunable properties [, , , , , , , , , ].
Q7: What are the benefits of incorporating this compound into polymers?
A7: Incorporating this compound introduces reactive isocyanate groups that can participate in crosslinking reactions, enhancing the mechanical strength, thermal stability, and solvent resistance of the final polymer materials [, , , , ].
Q8: How does the concentration of this compound affect the properties of the resulting polymers?
A8: Increasing the concentration of this compound generally leads to a higher degree of crosslinking in the polymer, resulting in improved mechanical properties but potentially decreased flexibility [, , , ].
Q9: Can this compound be used to create "clickable" polymers?
A9: Yes, the reactive isocyanate group of this compound makes it suitable for creating "clickable" polymers. These polymers can be further functionalized by reacting with molecules containing complementary functional groups, like amines or alcohols, enabling the attachment of various molecules or materials [, ].
Q10: What are the applications of this compound-modified polymers?
A10: Polymers modified with this compound find applications in coatings [, , ], adhesives [], elastomers [, ], and as functional materials for drug delivery [] and surface modification [].
Q11: What is the stability of this compound in the presence of water?
A11: this compound is susceptible to hydrolysis in the presence of water, forming the corresponding urea derivative. This reactivity necessitates careful control of moisture during storage and processing [, , , , ].
Q12: How can the stability of this compound-containing formulations be improved?
A12: The stability of this compound-containing formulations can be enhanced by using moisture-scavenging agents, employing low-moisture processing techniques, and storing the formulations under dry and inert conditions [, , , ].
Q13: Does this compound exhibit any biological activity?
A13: Research indicates that this compound exhibits anti-biofilm activity against Staphylococcus aureus, a common bacterial pathogen. It demonstrates substantial inhibition of biofilm formation and downregulates key biofilm markers like icaAD, sarA, and agr [].
Q14: How does this compound interact with bacterial biofilms?
A14: Molecular docking studies suggest that this compound interacts with key regulatory proteins involved in biofilm formation, such as IcaA, SarA, and Agr, potentially disrupting their function and inhibiting biofilm development [].
Q15: What are the safety concerns associated with handling this compound?
A15: Like other isocyanates, this compound can be a respiratory and skin sensitizer. Appropriate personal protective equipment should always be worn when handling this compound. Proper ventilation and engineering controls are essential to minimize exposure risks.
Q16: Are there any specific regulations regarding the use and handling of this compound?
A16: The use and handling of this compound are subject to regulations governing hazardous chemicals. These regulations may vary depending on the geographical location and intended use. It is crucial to consult and comply with all applicable local, national, and international regulations.
Q17: How is computational chemistry used in research related to this compound?
A17: Computational chemistry plays a role in understanding the reactivity and properties of this compound. Molecular modeling techniques can be employed to study its interactions with other molecules, predict its reactivity towards different functional groups, and design new materials or applications [, ].
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